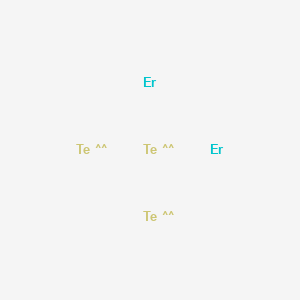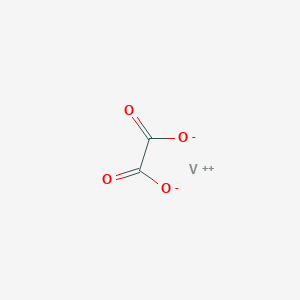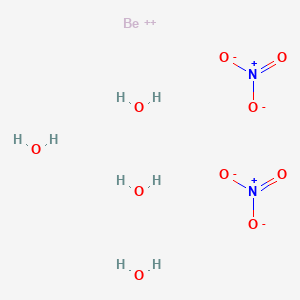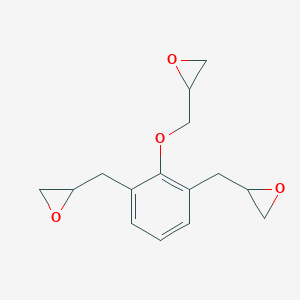
Dierbium tritelluride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dierbium tritelluride, also known as DyTe3, is a rare earth metal compound that has been the subject of extensive scientific research due to its unique properties. This compound belongs to the family of transition metal chalcogenides, which are known for their interesting electronic and magnetic properties. The compound has been studied for its potential applications in various fields, including electronics, energy storage, and nanotechnology.
Mécanisme D'action
The mechanism of action of Dierbium tritelluride is not well understood, and further research is needed to fully elucidate its properties. However, it is known that the compound exhibits interesting electronic and magnetic properties that make it a promising candidate for various applications.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Dierbium tritelluride. However, it is known that the compound is not soluble in water and is relatively inert, which suggests that it may have low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Dierbium tritelluride is its unique electronic and magnetic properties, which make it a promising candidate for various applications in electronics and photonics. Additionally, the compound is relatively stable and easy to synthesize, which makes it a convenient material for laboratory experiments. However, one of the limitations of Dierbium tritelluride is its rarity, which makes it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on Dierbium tritelluride. One area of interest is the development of new synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to fully elucidate the electronic and magnetic properties of Dierbium tritelluride and to explore its potential applications in various fields, including electronics, energy storage, and nanotechnology. Finally, there is a need for further research on the biochemical and physiological effects of Dierbium tritelluride to determine its safety for use in various applications.
Méthodes De Synthèse
The synthesis of Dierbium tritelluride involves the reaction of dierbium and tellurium in a vacuum-sealed quartz tube. The reaction is typically carried out at high temperatures ranging from 750°C to 900°C for several hours. The resulting product is a black crystalline powder that can be further purified using various techniques such as chemical vapor transport or zone melting.
Applications De Recherche Scientifique
Dierbium tritelluride has been extensively studied for its unique electronic and magnetic properties. It is a type-II Weyl semimetal, which means that it exhibits a nontrivial topology in its electronic band structure. This property makes it a promising candidate for various applications in electronics and photonics. Additionally, Dierbium tritelluride has been studied for its potential application in spintronics, which is a field that aims to develop devices that use the spin of electrons to store and process information.
Propriétés
Numéro CAS |
12020-39-2 |
|---|---|
Nom du produit |
Dierbium tritelluride |
Formule moléculaire |
Er2Te3 |
Poids moléculaire |
717.3 g/mol |
InChI |
InChI=1S/2Er.3Te |
Clé InChI |
MIZNMVMPEVIMAT-UHFFFAOYSA-N |
SMILES |
[Te].[Te].[Te].[Er].[Er] |
SMILES canonique |
[Te].[Te].[Te].[Er].[Er] |
Autres numéros CAS |
12020-39-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)




